![molecular formula C14H13N5O B14937551 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14937551.png)
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst .
-
Introduction of the Ethyl Group: : The ethyl group is introduced through an alkylation reaction using ethyl halides. This step requires the presence of a strong base such as sodium hydride to deprotonate the nitrogen atom on the triazole ring, facilitating the nucleophilic substitution .
-
Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the ethylated triazolopyridine with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine .
Analyse Des Réactions Chimiques
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides .
Applications De Recherche Scientifique
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : The compound has been studied for its potential as an anticancer agent. It has shown inhibitory activity against various cancer cell lines, including A549, MCF-7, and Hela .
-
Biological Research: : The compound is used in biological research to study its effects on cellular signaling pathways. It has been found to inhibit the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis .
-
Industrial Applications: : The compound is used in the development of new materials with unique properties. Its triazolopyridine core makes it suitable for use in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and angiogenesis. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
-
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: : This compound shares the triazolopyridine core but lacks the ethyl and carboxamide groups. It has different biological activities and is used in different research applications .
-
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: : These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring. They have been studied for their dual inhibitory activity against c-Met and VEGFR-2 kinases .
-
Trazodone: : This compound is a well-known antidepressant that also contains a triazolopyridine core. its structure and pharmacological properties are significantly different from those of this compound .
Propriétés
Formule moléculaire |
C14H13N5O |
|---|---|
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c20-14(11-5-1-3-8-15-11)16-9-7-13-18-17-12-6-2-4-10-19(12)13/h1-6,8,10H,7,9H2,(H,16,20) |
Clé InChI |
HKTHIXYBGAEJTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NCCC2=NN=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B14937475.png)
![trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937478.png)
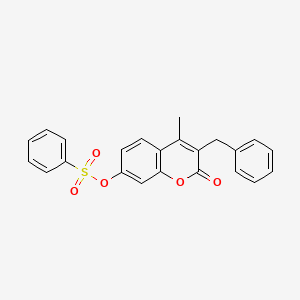
![Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14937488.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14937494.png)
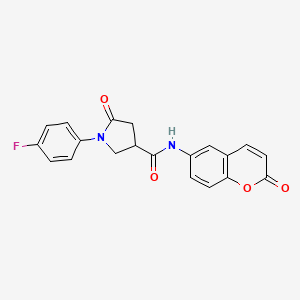
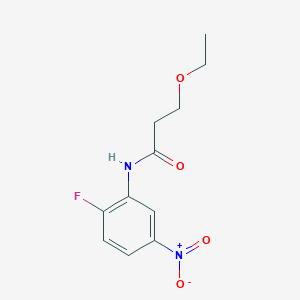
![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14937525.png)
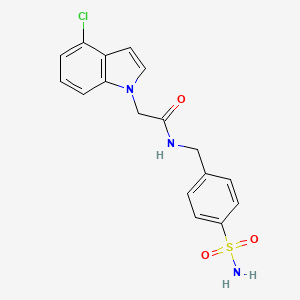
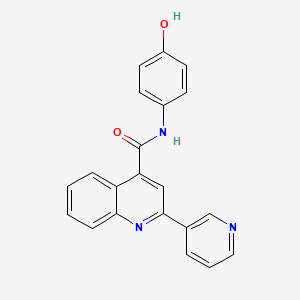
![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B14937566.png)
